molecular formula C6H9Cl2NO B1330124 2H-Azepin-2-one, 3,3-dichlorohexahydro- CAS No. 1709-14-4

2H-Azepin-2-one, 3,3-dichlorohexahydro-

Cat. No. B1330124
CAS RN: 1709-14-4
M. Wt: 182.04 g/mol
InChI Key: YBOFMSCOQHPFRN-UHFFFAOYSA-N
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Description

The compound "2H-Azepin-2-one, 3,3-dichlorohexahydro-" is a heterocyclic organic compound that belongs to the azepine family. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. The 2H-azepine derivatives are of significant interest due to their presence in various natural products and their potential pharmacological activities .

Synthesis Analysis

A novel strategy for synthesizing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives has been reported, which involves the intramolecular condensation of tertiary enamides with aldehydes. This method employs BBr3 as a Lewis acid catalyst and P2O5 as an additive, resulting in high yields of the desired products . Additionally, a general synthesis approach starting from α-amino acids has been described for optically active 2H-azepines, which can easily rearrange into their 3H-isomers .

Molecular Structure Analysis

The molecular structure of azepin-2-ones has been studied through various techniques, including X-ray crystallography. For instance, the crystallographic data for 7-cyano-3H-azepin-2-one and related compounds have been presented, providing insights into the geometry of the azepine ring and the effects of substituents on its structure .

Chemical Reactions Analysis

Azepin-2-ones participate in various chemical reactions, including cycloaddition and electrophilic substitution. The reaction of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone leads to [6+4]-type and [2+4]-type cycloadducts, with the former rearranging upon heating . The dienaminone system of 1H-azepin-3(2H)-ones is reactive towards electrophiles, resulting in O-protonation, O-alkylation, and halogenation at different positions of the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepin-2-ones are influenced by their molecular structure and the nature of their substituents. For example, the taste of certain 2H-azepines is attributed to the azepine nucleus itself, regardless of the absolute configuration at specific carbon atoms . The reactivity of azepin-2-ones with electrophiles and their participation in cycloaddition reactions also reflect their chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2H-Azepin-2-one derivatives have been explored for their potential in various chemical syntheses. For instance, a study described the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS), leading to the formation of 2H-azepine derivatives. This process involved base-promoted hydrogen bromide elimination and was found to yield moderate to quantitative results (Cordonier et al., 2005).
  • Another study presented a novel strategy to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings, using tertiary enamide synthons. This method involved mild conditions and yielded diverse derivatives efficiently (Zhu, Zhao, & Wang, 2015).

Catalytic and Synthetic Applications

  • The palladium-catalyzed reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide was found to be an efficient approach to synthesize indeno[1,2-c]azepin-3(2H)-ones. This method integrates both indene and unsaturated seven-membered ring lactam skeletons in the resulting compounds (Luo & Wu, 2011).

Structural and Physical Chemistry

  • A study on the formation of 4H-Azepine detailed an electrophilic reaction of a 2-methoxyazepinium ion, contributing to the understanding of azepine's structural and reaction properties. This research provided insights into the substitution and hydrogen shift of the azepinium ion, valuable for understanding azepine chemistry (Cordonier et al., 2006).

Pharmacological Research

  • In the field of medicinal chemistry, azepin-2-ones have been studied for their potential pharmacological properties. For example, a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, which act as histone deacetylase inhibitors, were examined for their influence on vascular cognitive impairment. One compound in particular showed promising results in increasing cerebral blood flow and attenuating cognitive impairment in mice (Kaur et al., 2019).

Future Directions

The future directions for the study of “2H-Azepin-2-one, 3,3-dichlorohexahydro-” could involve further exploration of its synthesis, reactivity, and potential applications. The development of more efficient synthesis methods and the study of its biological activity could be areas of interest .

properties

IUPAC Name

3,3-dichloroazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFMSCOQHPFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279508
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Azepin-2-one, 3,3-dichlorohexahydro-

CAS RN

1709-14-4
Record name MLS002638289
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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